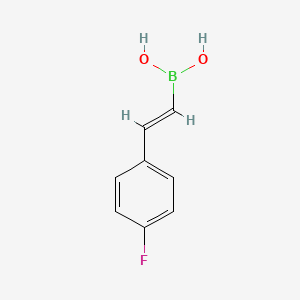

trans-2-(4-Fluorophenyl)vinylboronic acid

Übersicht

Beschreibung

Trans-2-(4-Fluorophenyl)vinylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential as a versatile building block for organic synthesis. It is used in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules .

Synthesis Analysis

The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid involves the use of Suzuki-Miyaura coupling reactions . It is also used in the preparation of biologically and pharmacologically active molecules .Molecular Structure Analysis

The molecular formula of trans-2-(4-Fluorophenyl)vinylboronic acid is C8H8BFO2, and its molecular weight is 165.96 g/mol .Chemical Reactions Analysis

This compound is a reactant for Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules . It is also used in conjugate addition reactions .Physical And Chemical Properties Analysis

The melting point of trans-2-(4-Fluorophenyl)vinylboronic acid is 182-186 °C (lit.) . Its boiling point is predicted to be 313.9±44.0 °C , and its density is predicted to be 1.228±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds . “trans-2-(4-Fluorophenyl)vinylboronic acid” is often used as a reactant in these reactions .

Preparation of Biologically Active Molecules

This compound is also used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in drug discovery and medicinal chemistry .

Conjugate Addition Reactions

“trans-2-(4-Fluorophenyl)vinylboronic acid” is used as a reactant in conjugate addition reactions . These reactions are a type of nucleophilic addition reaction that involves the addition of an electron-rich species to an electron-deficient alkene .

Synthesis of Vinylic MIDA Boronates

Vinylic MIDA boronates are versatile building blocks in organic synthesis . “trans-2-(4-Fluorophenyl)vinylboronic acid” can be used in the synthesis of these compounds .

Preparation of Antitumor Agents

This compound can be used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are a class of DNA-binding molecules that have shown promising activity against a range of cancer types .

Cobalt-Catalyzed Coupling Reactions

“trans-2-(4-Fluorophenyl)vinylboronic acid” can be used as a reactant in cobalt-catalyzed coupling reactions . These reactions are a type of cross-coupling reaction that can be used to form carbon-carbon bonds .

Wirkmechanismus

Target of Action

Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .

Mode of Action

In Suzuki-Miyaura coupling reactions, trans-2-(4-Fluorophenyl)vinylboronic acid interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .

Pharmacokinetics

The pharmacokinetic properties of trans-2-(4-Fluorophenyl)vinylboronic acid and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .

Result of Action

The result of the action of trans-2-(4-Fluorophenyl)vinylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .

Action Environment

The efficacy and stability of trans-2-(4-Fluorophenyl)vinylboronic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .

Safety and Hazards

Zukünftige Richtungen

Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .

Eigenschaften

IUPAC Name |

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJRIQSFJFDII-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Fluorophenyl)vinylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)